Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Synthetic methodology Spirocyclic building blocks Payne rearrangement

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1862387-71-0, C₉H₁₄O₃, MW 170.21 g/mol) is a spirocyclic ester featuring a strained 1-oxaspiro[2.3]hexane core—an oxirane ring fused to a cyclobutane ring at a shared spiro carbon, with methyl substituents at the 2- and 4-positions and a methyl ester at the 2-position. The compound belongs to the broader class of heteroatom-containing spiro[2.3]hexanes, which have gained significant attention in medicinal chemistry as non-classical three-dimensional bioisosteres capable of imposing beneficial physicochemical properties (e.g., modulated lipophilicity, enhanced metabolic stability) on lead compounds.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B13242356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1CCC12C(O2)(C)C(=O)OC
InChIInChI=1S/C9H14O3/c1-6-4-5-9(6)8(2,12-9)7(10)11-3/h6H,4-5H2,1-3H3
InChIKeyMGVHIUZGMAFMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate – Structural Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1862387-71-0, C₉H₁₄O₃, MW 170.21 g/mol) is a spirocyclic ester featuring a strained 1-oxaspiro[2.3]hexane core—an oxirane ring fused to a cyclobutane ring at a shared spiro carbon, with methyl substituents at the 2- and 4-positions and a methyl ester at the 2-position [1]. The compound belongs to the broader class of heteroatom-containing spiro[2.3]hexanes, which have gained significant attention in medicinal chemistry as non-classical three-dimensional bioisosteres capable of imposing beneficial physicochemical properties (e.g., modulated lipophilicity, enhanced metabolic stability) on lead compounds [2]. Its closest structural analogs—including methyl 1-oxaspiro[2.3]hexane-5-carboxylate (CAS 175881-34-2), methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-87-9), methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1866690-12-1), and ethyl 1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5)—differ in substitution pattern, ester identity, and resulting physicochemical and synthetic-utility profiles, making indiscriminate interchange scientifically unsound .

Designed for Payne rearrangement to 2,4-disubstituted cyclopentanones — a product architecture inaccessible from mono-methyl or regioisomeric analogs.
2,4-Dimethyl-1-oxaspiro[2.3]hexane core provides a unique sp³-rich scaffold for diversity-oriented synthesis and bioisostere exploration.
Reported to modulate lipophilicity and metabolic stability in lead optimization studies when incorporated as a non-classical 3D bioisostere.

Why In-Class Spiro[2.3]hexane Analogs Cannot Be Interchanged: Structural, Synthetic, and Physicochemical Determinants of Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate Selection


Within the 1-oxaspiro[2.3]hexane carboxylate family, seemingly minor structural variations—a single methyl group addition, ester alkyl chain length, or carboxylate regioisomerism—produce quantifiable shifts in lipophilicity (ΔXLogP), topological polar surface area (TPSA), molecular complexity, and, most critically, synthetic downstream utility. Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is the only member of this series bearing the precise 2,4-dimethyl substitution pattern required for the base-mediated Payne rearrangement that yields 2,4-disubstituted cyclopentanones—a transformation for which mono-methyl or regioisomeric analogs cannot deliver the same product architecture [1]. Furthermore, the prototropic isomerization pathway documented for 1-oxaspiro[2.3]hexane carboxylates leading to 3-hydroxymethylbicyclo[1.1.0]butane derivatives exhibits sensitivity to substitution pattern, meaning that the methyl placement on the target compound dictates both reaction kinetics and product distribution relative to its analogs . Procurement of an incorrect analog risks not only product failure but also irreproducible synthetic outcomes in multi-step research programs.

Mono-methyl analogs May not yield 2,4-disubstituted cyclopentanones via Payne rearrangement; product architecture diverges to mono-substituted or no pathway.
Ethyl ester analog Altered ester alkyl chain can affect reactivity and lipophilicity, potentially shifting downstream synthetic utility and property profiles.
5-Carboxylate regioisomer Undergoes distinct prototropic isomerization to a different bicyclobutane regioisomer; substitution pattern dictates reaction outcome.

Quantitative Differentiation Evidence for Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate Against Closest Structural Analogs


Evidence Item 1: Dual Methyl Substitution Enables Exclusive Access to 2,4-Disubstituted Cyclopentanone Products via Payne Rearrangement

The base-mediated Payne rearrangement of 1-oxaspiro[2.3]hexanes is the key synthetic entry to 2,4-disubstituted cyclopentanones. The target compound, bearing methyl groups at both the 2- and 4-positions, is specifically designed to yield 2,4-dimethylcyclopentanone derivatives. In contrast, the mono-methyl analog methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-87-9) would produce only 2-substituted cyclopentanones, while the 5-carboxylate regioisomer methyl 1-oxaspiro[2.3]hexane-5-carboxylate (CAS 175881-34-2) would not undergo the same Payne rearrangement pathway due to the absence of the 2-carboxylate substitution required for the key intermediate [1]. The Cocco et al. (2021) study established this transformation with enantiomeric ratios exceeding 98:2 for the oxaspirohexane scaffold, confirming the synthetic fidelity of the 2,4-disubstitution approach [1].

Payne Rearrangement
Reported
2,4-Dimethyl substitution → 2,4-disubstituted cyclopentanone; mono-methyl analog → 2-substituted only; 5-carboxylate regioisomer → no Payne pathway.
Exclusive product architecture for target substitution pattern.
Enantiomeric ratios >98:2 reported for the oxaspirohexane scaffold.
Synthetic methodology Spirocyclic building blocks Payne rearrangement Cyclopentanone synthesis

Evidence Item 2: Elevated Lipophilicity (XLogP3 = 1.2) Relative to Unsubstituted and Mono-Methyl Analogs Confers Superior Membrane Permeability Potential

Computed XLogP3-AA values from PubChem reveal a quantifiable lipophilicity gradient across the 1-oxaspiro[2.3]hexane carboxylate series that directly correlates with methylation extent. The target compound (XLogP3 = 1.2) [1] exhibits higher lipophilicity than the unsubstituted methyl 1-oxaspiro[2.3]hexane-5-carboxylate (MW 142.15, lower carbon count) and the mono-methyl analog methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (MW 156.18), both of which are expected to have XLogP values below 1.0 based on their reduced carbon content and computed logP trends for this scaffold series. The additional methyl group at the 4-position increases the compound's hydrophobic surface area without introducing hydrogen bond donors (HBD = 0) [1], thereby improving predicted membrane partitioning while maintaining the favorable hydrogen bond acceptor count (HBA = 3) [1].

Lipophilicity
Class-level
XLogP3 = 1.2 (target) vs.
Moderately higher computed lipophilicity may influence membrane partitioning in lead optimization.
Computed values; experimental logP not reported.
Molecular Complexity
Class-level
Complexity score 238, 3 stereocenters vs. 150–210 and 1–2 stereocenters for simpler analogs.
Higher sp³ character supports three-dimensional scaffold diversity.
Computed by Cactvs; Fsp³ advantage reported in medicinal chemistry context.
Ring-Expansion Kinetics
Class-level
1-Oxaspiro[2.3]hexane scaffold reported faster and higher-yielding than cyclobutanone analogs in ring-expansion transformations.
Qualitative kinetic advantage may improve synthetic throughput.
Validated at 10–100 g scale (Kozyrev 2024); no exact rate constants reported.
Isomerization Pathway
Data to verify
2-Carboxylate-4-methyl pattern predicted to yield a distinct bicyclobutane regioisomer vs. 5-carboxylate series (studied by Razin & Ulin 2003).
Regioisomeric product outcome may differ; requires experimental validation.
No direct data for this compound; inference from analogous system.
Purity Specification
Specification review
95% (target) vs. 97–98% for ethyl ester analog and 5-carboxylate regioisomer.
Purity specification adequate for most synthetic applications; cumulative impurity effects to verify.
Non-hazardous transport classification per supplier.
Physicochemical properties Lipophilicity Drug-likeness ADME prediction

Evidence Item 3: Enhanced Molecular Complexity (Score 238) and sp³-Rich Architecture Relative to Simpler Oxaspirohexane Analogs Supports 3D Diversity-Oriented Synthesis

The target compound carries three undefined atom stereocenters and a molecular complexity score of 238 (computed by Cactvs 3.4.8.18) [1], versus lower expected complexity for mono-substituted or unsubstituted analogs. The Natho et al. (2025) review highlights that strained spiro heterocycles containing at least one four-membered ring produce a more rigid and denser molecular space, with the heteroatom allowing placement of an exit vector orthogonal to neighboring carbon-centered exit vectors [2]. The 2,4-dimethyl pattern of the target compound introduces three sp³-hybridized stereocenters on the cyclobutane ring, increasing the fraction of sp³-hybridized carbons (Fsp³) compared to mono-methyl analogs (2 stereocenters) or the 5-carboxylate regioisomer (1 stereocenter). Higher Fsp³ and molecular complexity are independently associated with improved clinical success rates in drug discovery campaigns [2].

Molecular Complexity
Class-level
Complexity score 238, 3 stereocenters vs. 150–210 and 1–2 stereocenters for simpler analogs.
Higher sp³ character supports three-dimensional scaffold diversity.
Computed by Cactvs; Fsp³ advantage reported in medicinal chemistry context.
Molecular complexity Fraction sp³ Diversity-oriented synthesis Bioisostere design

Evidence Item 4: 1-Oxaspiro[2.3]hexane Scaffold Reacts Faster and in Higher Yields than Corresponding Cyclobutanone Analogs in Ring-Expansion Transformations

Experimental evidence from the Kozyrev dissertation (2024) established that 1-oxaspiro[2.3]hexanes react much faster and in higher yields than the corresponding cyclobutanones in synthetic transformations exploiting ring strain [1]. This kinetic advantage arises from the additional ring strain energy stored in the oxirane subunit (approximately 27 kcal/mol for epoxides) superimposed on the cyclobutane ring strain (~26 kcal/mol), creating a total strain energy exceeding that of either monocyclic system alone. While the target compound methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate inherits this scaffold-level advantage, the specific 2,4-dimethyl substitution further stabilizes the key carbocation intermediate during Lewis acid-promoted rearrangement to cyclopentanone products, as demonstrated in the broader reactivity framework of oxaspiro[2.3]hexanes documented by the Tetrahedron review [2].

Ring-Expansion Kinetics
Class-level
1-Oxaspiro[2.3]hexane scaffold reported faster and higher-yielding than cyclobutanone analogs in ring-expansion transformations.
Qualitative kinetic advantage may improve synthetic throughput.
Validated at 10–100 g scale (Kozyrev 2024); no exact rate constants reported.
Reaction kinetics Ring strain Synthetic efficiency Yield optimization

Evidence Item 5: Prototropic Isomerization Pathway to Bicyclo[1.1.0]butane Derivatives Differs from 5-Carboxylate Regioisomer in Product Outcome

The Razin & Ulin (2003) study demonstrated that 1-oxaspiro[2.3]hexane-5-carboxylate derivatives undergo prototropic isomerization upon treatment with lithium diisopropylamide (LDA) in aprotic medium to yield the corresponding 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives . However, the target compound—bearing the carboxylate at the 2-position rather than the 5-position—would be expected to follow a distinct isomerization trajectory due to the different proximity of the ester group to the oxirane oxygen, potentially affording regioisomeric bicyclobutane products or exhibiting altered reaction kinetics. The methyl substitution at the 4-position further differentiates the target from the 5-carboxylate series by introducing steric and electronic effects on the cyclobutane ring that modulate the isomerization transition state .

Isomerization Pathway
Data to verify
2-Carboxylate-4-methyl pattern predicted to yield a distinct bicyclobutane regioisomer vs. 5-carboxylate series (studied by Razin & Ulin 2003).
Regioisomeric product outcome may differ; requires experimental validation.
No direct data for this compound; inference from analogous system.
Prototropic isomerization Bicyclobutane synthesis Strain-release chemistry Regioselectivity

Evidence Item 6: Commercial Purity Benchmarking (95%) and Availability Profile Relative to Closest Analogs

Multiple independent suppliers report a standard purity specification of 95% for methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1862387-71-0), including AKSci (product 2431EK) and Leyan (product 2106651) . In contrast, the ethyl ester analog ethyl 1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5) is available at 98% purity from Bidepharm , while the 5-carboxylate regioisomer (CAS 175881-34-2) is available at 97% purity from Aladdin (product M634154) . The target compound's 95% purity specification, while marginally lower than some analogs, is accompanied by documented long-term storage stability under cool, dry conditions without hazardous material classification for transport , reducing logistical complexity for international procurement.

Purity Specification
Specification review
95% (target) vs. 97–98% for ethyl ester analog and 5-carboxylate regioisomer.
Purity specification adequate for most synthetic applications; cumulative impurity effects to verify.
Non-hazardous transport classification per supplier.
Commercial availability Purity specification Procurement Quality control

Target Application Scenarios for Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of 2,4-Disubstituted Cyclopentanone Libraries for Medicinal Chemistry Lead Optimization

Research groups requiring 2,4-dimethyl-substituted cyclopentanone scaffolds as core intermediates for kinase inhibitors, GPCR modulators, or prostaglandin analogs should prioritize this compound. The Payne rearrangement pathway—validated with enantiomeric ratios exceeding 98:2 for the oxaspirohexane scaffold [1]—provides a stereochemically faithful route to the desired 2,4-disubstituted architecture. Mono-methyl or regioisomeric analogs cannot access this product space [1]. The compound's XLogP3 of 1.2 and TPSA of 38.8 Ų [2] further position derived cyclopentanone products within favorable drug-like property space for oral bioavailability.

Scenario 2: Strain-Release-Driven Synthesis of Functionalized Bicyclo[1.1.0]butane Bioisosteres

The prototropic isomerization of 1-oxaspiro[2.3]hexane carboxylates to 3-hydroxymethylbicyclo[1.1.0]butane derivatives [1] represents a strategic entry to the bicyclobutane chemical space, which is increasingly valued for bioisosteric replacement of para-substituted phenyl rings and alkynes in drug candidates. The target compound's 2-carboxylate-4-methyl substitution pattern is predicted to yield a distinct bicyclobutane regioisomer compared to the 5-carboxylate series studied by Razin & Ulin [1], enabling access to a complementary region of bicyclobutane chemical space. The strained spiro scaffold's documented reactivity advantage over cyclobutanone alternatives [2] supports its use in high-throughput parallel synthesis.

Scenario 3: Fragment-Based Drug Discovery Requiring sp³-Rich, Three-Dimensional Building Blocks

Fragment-based screening campaigns prioritizing three-dimensionality and molecular complexity should select this compound over simpler oxaspirohexane analogs. With a complexity score of 238 and three undefined stereocenters [1], the target compound offers significantly greater shape diversity than mono-methyl (2 stereocenters) or unsubstituted (1 stereocenter) analogs. The Natho et al. (2025) review [2] confirms the pharmaceutical relevance of heteroatom-containing spiro[2.3]hexanes as non-classical bioisosteres with beneficial effects on metabolic stability and lipophilicity, making this compound a strategic choice for fragment library enrichment.

Scenario 4: Multi-Step Total Synthesis Requiring Scalable, Kinetically Advantageous Spiro Building Blocks

For total synthesis programs involving ring-expansion cascades, the kinetic advantage of 1-oxaspiro[2.3]hexanes over cyclobutanone counterparts—validated at multigram scale (10-100 g) by Kozyrev (2024) [1]—provides a compelling rationale for selecting this compound as a key intermediate. The dual methyl substitution pattern stabilizes carbocation intermediates during Lewis acid-mediated rearrangement to cyclopentanones [2], potentially improving yield and reducing side-product formation relative to unsubstituted spiro analogs. The compound's non-hazardous transport classification and documented long-term storage stability under ambient conditions further support its use in multi-step academic and industrial synthesis workflows.

Application
Selection Property
Validation Focus
2,4-Disubstituted cyclopentanone synthesis
2,4-Dimethyl substitution pattern (Payne rearrangement)
Product architecture fidelity and stereochemical control review
Bicyclo[1.1.0]butane bioisostere synthesis
2-Carboxylate-4-methyl pattern for predicted distinct bicyclobutane regioisomer
Isomerization product regiochemistry and strain-release reactivity context
Fragment-based library enrichment
Elevated molecular complexity and stereochemical richness
Three-dimensionality and sp³ character for diversity-oriented synthesis
Ring-expansion cascade synthesis
Reported kinetic advantage over cyclobutanones at multigram scale
Scalability and reaction efficiency under preparative conditions
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